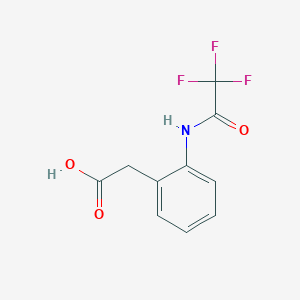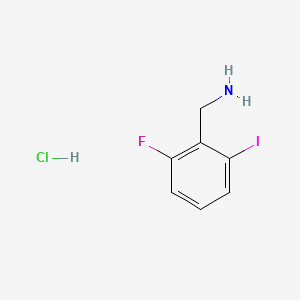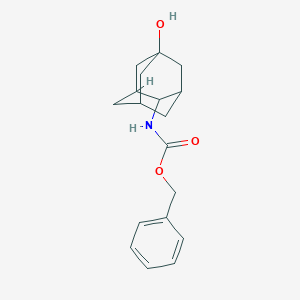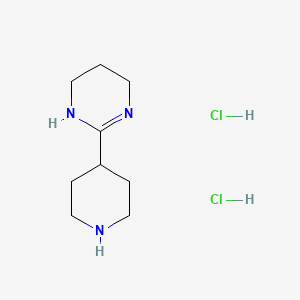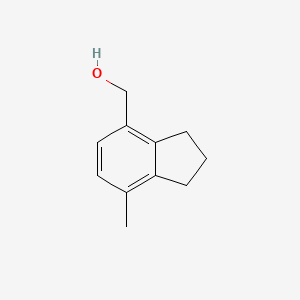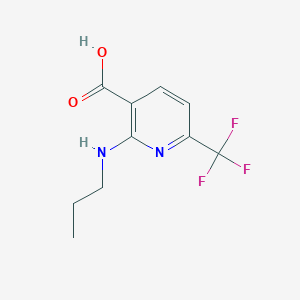
2-(Propylamino)-6-(trifluoromethyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propylamino)-6-(trifluoromethyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids. This compound is characterized by the presence of a propylamino group at the 2-position and a trifluoromethyl group at the 6-position on the nicotinic acid ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylamino)-6-(trifluoromethyl)nicotinic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(Propylamino)-6-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl and propylamino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
2-(Propylamino)-6-(trifluoromethyl)nicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Propylamino)-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The propylamino group may also contribute to the compound’s overall activity by influencing its solubility and membrane permeability .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)nicotinic acid: Lacks the propylamino group, which may result in different chemical and biological properties.
6-(Trifluoromethyl)nicotinic acid: Lacks the propylamino group at the 2-position, leading to variations in reactivity and activity.
2-(Propylamino)nicotinic acid: Lacks the trifluoromethyl group, which can significantly alter its electron-withdrawing properties and overall behavior.
Uniqueness
This combination of functional groups makes it a valuable compound for various scientific and industrial purposes .
Propiedades
Fórmula molecular |
C10H11F3N2O2 |
|---|---|
Peso molecular |
248.20 g/mol |
Nombre IUPAC |
2-(propylamino)-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H11F3N2O2/c1-2-5-14-8-6(9(16)17)3-4-7(15-8)10(11,12)13/h3-4H,2,5H2,1H3,(H,14,15)(H,16,17) |
Clave InChI |
UPPAQJLIKJUYLZ-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=C(C=CC(=N1)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


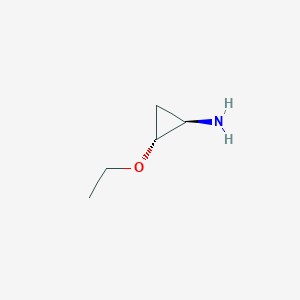
![tert-butyl N-[3-(2-aminoethoxy)propyl]-N-methylcarbamate](/img/structure/B13495643.png)
![5-[[(2R)-3-amino-2-methyl-propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13495646.png)
